molecular formula C10H10N2O2S B1482505 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 2098133-78-7

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1482505
CAS RN: 2098133-78-7
M. Wt: 222.27 g/mol
InChI Key: NBACPVOGWRHJTI-UHFFFAOYSA-N
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Description

“3-(Thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 16378-06-6. It has a molecular weight of 156.21 . The compound is solid in its physical form .


Synthesis Analysis

There is a synthesis path mentioned for “3-(thiophen-3-yl)propanoic acid”. It involves the use of phosphorus pentoxide in methanesulfonic acid at 20℃ for 1 hour .


Molecular Structure Analysis

The InChI Code for “3-(Thiophen-3-yl)propanoic acid” is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) and the InChI key is YUSDDNTYMDWOCY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The Log Kp (skin permeation) is -5.99 cm/s .

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • Kumarasinghe et al. (2009) demonstrated the synthesis of complex propanoic acid derivatives, highlighting the importance of X-ray analysis for unambiguous structure determination. These studies showcase the compound's relevance in advanced chemical synthesis and structural analysis (Kumarasinghe, Hruby, & Nichol, 2009).
  • Generation of Diverse Compounds :

    • Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions, leading to a wide range of structurally diverse compounds. This research highlights the compound's utility in generating a varied library of chemical entities (Roman, 2013).
  • Characterization of Novel Compounds :

    • Kariuki et al. (2022) conducted synthesis and detailed structural characterization using NMR spectroscopy and X-ray diffraction. Such research exemplifies the compound's role in the development and characterization of new chemical entities (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
  • Antimicrobial Activity :

  • Antidepressant Activity Research :

    • Mathew, Suresh, and Anbazhagan (2014) explored the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showcasing the compound's potential in pharmacological studies (Mathew, Suresh, & Anbazhagan, 2014).
  • Corrosion Inhibition :

    • Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACPVOGWRHJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 3
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 4
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 5
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 6
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

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